TCO-carbonylamino-benzyl NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-carbonylamino-benzyl NHS ester is a compound used extensively in bioconjugation and chemical biology. It is known for its high reactivity towards primary amines, making it a valuable tool in the modification of biomolecules such as proteins and peptides. The NHS ester group in this compound facilitates the formation of stable amide bonds, which are crucial in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-carbonylamino-benzyl NHS ester typically involves the reaction of TCO-carbonylamino-benzylamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
TCO-carbonylamino-benzyl NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction results in the formation of stable amide bonds, which are essential in bioconjugation processes .
Common Reagents and Conditions
The reaction with primary amines is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a pH range of 7-9. The reaction can be performed at room temperature or slightly elevated temperatures to accelerate the reaction rate .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is the corresponding amide. This product is highly stable and can be used in various biochemical applications .
Scientific Research Applications
TCO-carbonylamino-benzyl NHS ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.
Biology: It is employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: It is used in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
Industry: It is utilized in the production of functionalized materials and in the development of diagnostic tools .
Mechanism of Action
The mechanism of action of TCO-carbonylamino-benzyl NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine of the target molecule. This reaction results in the displacement of the NHS group and the formation of a stable amide bond. The high reactivity of the NHS ester towards primary amines ensures efficient and selective modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity towards primary amines and are used in bioconjugation.
Imidoesters: These compounds also react with primary amines but form imido bonds instead of amide bonds.
Isothiocyanates: These compounds react with primary amines to form thiourea bonds
Uniqueness
TCO-carbonylamino-benzyl NHS ester is unique due to its high reactivity and stability, making it an excellent choice for bioconjugation applications. Its ability to form stable amide bonds with primary amines sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-17-12-13-18(24)22(17)28-19(25)14-8-10-15(11-9-14)21-20(26)27-16-6-4-2-1-3-5-7-16/h1-2,8-11,16H,3-7,12-13H2,(H,21,26)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIERGFTJLJLT-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.